Isomucronulatol 7-O-glucoside
Description
Significance of Natural Products in Modern Phytochemistry and Drug Discovery
Natural products have historically been a cornerstone of drug discovery, providing a rich source of complex and diverse chemical structures for therapeutic development. nih.gov In modern phytochemistry, the investigation of these compounds continues to be a vital area of research. The intricate molecular architectures of natural products, such as Astraisoflavan-7-O-beta-D-glucoside, offer templates for the design of novel therapeutic agents. nih.gov The study of these molecules contributes to a deeper understanding of biological pathways and has led to the development of numerous drugs for a wide range of diseases. nih.govfrontiersin.org
Classification and Structural Context of Astraisoflavan-7-O-beta-D-glucoside
Astraisoflavan-7-O-beta-D-glucoside is a specific isoflavonoid (B1168493) that has been isolated from plant species such as Astragalus membranaceus. smolecule.com Its chemical formula is C23H28O10, and it has a molecular weight of 464.47 g/mol .
Structurally, Astraisoflavan-7-O-beta-D-glucoside is classified as an isoflavan (B600510) glucoside. This means it possesses a core isoflavan skeleton, which is a type of isoflavonoid characterized by a saturated C-ring. Attached to this isoflavan core at the 7th position is a beta-D-glucose molecule via an O-glycosidic bond. smolecule.com This glycosylation significantly influences the compound's solubility and bioavailability. It is also known by the name Isomucronulatol 7-O-glucoside.
Flavonoids are a large and diverse class of polyphenolic compounds ubiquitously found in plants. phcogrev.comnih.gov This class is further divided into several subclasses, including flavones, flavonols, flavanones, isoflavones, and isoflavans. nih.gov Astraisoflavan-7-O-beta-D-glucoside belongs to the isoflavan subclass. phcogrev.com Isoflavonoids, including isoflavans, are distinguished by the attachment of the B-ring to the C-3 position of the C-ring, unlike other flavonoids where it is attached at the C-2 position. The isoflavan structure of this compound, with its saturated C-ring, differentiates it from isoflavones which have an unsaturated C-ring containing a ketone group.
Historical Perspectives and Traditional Medicinal Relevance of Source Plants
The primary source of Astraisoflavan-7-O-beta-D-glucoside is the root of Astragalus membranaceus (Huangqi), a plant with a long history of use in traditional Chinese medicine for over 2,000 years. smolecule.comfrontiersin.org In traditional practices, Astragali Radix has been utilized for a variety of purposes, including as a tonic to enhance the immune system and to support kidney function. smolecule.comacs.org While early research on Astragalus focused on polysaccharides and saponins, advancements in analytical techniques have allowed for the isolation and study of its flavonoid constituents, including Astraisoflavan-7-O-beta-D-glucoside. smolecule.comfrontiersin.org The pharmacological interest in isoflavones from Astragalus is due to their various reported biological activities, such as anti-inflammatory and antioxidant effects. frontiersin.org
Structure
2D Structure
Properties
IUPAC Name |
2-[[3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O10/c1-29-15-6-5-14(18(25)22(15)30-2)12-7-11-3-4-13(8-16(11)31-10-12)32-23-21(28)20(27)19(26)17(9-24)33-23/h3-6,8,12,17,19-21,23-28H,7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHOGLPTLQBGDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Occurrence and Distribution of Astraisoflavan 7 O Beta D Glucoside in Biological Systems
Primary Natural Sources and Botanical Species
The principal botanical sources of Astraisoflavan-7-O-beta-D-glucoside are members of the Fabaceae family, specifically within the genus Astragalus.
Identification in Astragalus mongholicus
Astragalus mongholicus, commonly known as Mongolian milkvetch, is a primary source of Astraisoflavan-7-O-beta-D-glucoside. researchgate.netnih.gov This perennial plant is one of the fundamental herbs used in traditional Mongolian medicine. wikipedia.org Researchers have isolated and identified this isoflavan (B600510) glucoside from the roots of A. mongholicus. researchgate.net The plant is not only a source of this specific compound but also contains a variety of other flavonoids. phcogrev.com
Identification in Astragalus membranaceus (Astragali Radix, AR)
Astraisoflavan-7-O-beta-D-glucoside is a well-documented constituent of Astragalus membranaceus, the roots of which are known as Astragali Radix (AR) in traditional Chinese medicine. nih.govsmolecule.comchemicalbook.com This species is a significant source of various bioactive compounds, including a range of flavonoids and saponins. phcogrev.com The compound, also referred to as Isomucronulatol 7-O-glucoside, has been isolated from the roots of this plant. chemicalbook.com Advances in chromatographic techniques have facilitated the identification and isolation of flavonoid glycosides like Astraisoflavan-7-O-beta-D-glucoside from Astragali Radix. smolecule.com
Phytogeographical Distribution of Source Plants
The natural habitats of the primary source plants of Astraisoflavan-7-O-beta-D-glucoside are concentrated in temperate regions of Asia.
Astragalus mongholicus has a wide distribution across temperate Asia. Its native range includes Kazakhstan, Siberia to the Russian Far East, Mongolia, and the western and northern regions of China. wikipedia.orgwikipedia.org It is also cultivated in provinces of northern China such as Xinjiang, Shanxi, Gansu, Heilongjiang, and Inner Mongolia. wikipedia.org
Astragalus membranaceus is native to East Asia, specifically China, Mongolia, and Siberia. pfaf.org Its distribution in China spans several provinces including Gansu, Hebei, Heilongjiang, Jilin, Liaoning, Inner Mongolia, Qinghai, Shaanxi, Shandong, Shanxi, and Sichuan. pfaf.org This plant typically grows in dry sandy soils, mountain thickets, steppes, meadows, and coniferous forests at altitudes between 800 and 2000 meters. pfaf.org
Table 1: Phytogeographical Distribution of Primary Source Plants
| Botanical Species | Native Regions |
|---|---|
| Astragalus mongholicus | Temperate Asia, including Kazakhstan, Siberia, Russian Far East, Mongolia, West and North China. wikipedia.orgwikipedia.org |
Variations in Astraisoflavan-7-O-beta-D-glucoside Content within Plant Germplasm and Environmental Factors
The concentration of isoflavonoids, including Astraisoflavan-7-O-beta-D-glucoside, in Astragalus species is subject to variation due to genetic and environmental influences.
Significant differences in the content of isoflavonoids and other bioactive compounds exist among different species and even within the same species of Astragalus, such as A. membranaceus and A. membranaceus var. mongholicus. nih.gov This variation is linked to the plant's germplasm, with certain genetic lines being predisposed to higher yields of specific compounds. nih.gov For instance, studies have shown that the content of various chemical components in A. mongholicus differs across different habitats, indicating the influence of local adaptation and 'geoherbalism'. nih.gov
Environmental factors also play a crucial role in the chemical profile of these plants. Climatic conditions, such as precipitation and sunshine duration, have been identified as significant factors affecting the quality and chemical composition of A. mongholicus. nih.gov Furthermore, edaphic factors, which relate to the soil, can also influence the levels of various compounds within the plant. nih.gov Research on A. membranaceus has indicated that the concentration of phenolic compounds can vary depending on the cultivation year and harvest time. researchgate.net
Table 2: Factors Influencing Isoflavonoid (B1168493) Content in Astragalus sp.
| Factor | Description |
|---|---|
| Genetic (Germplasm) | Significant differences in isoflavonoid content exist between and within Astragalus species, such as A. membranaceus and A. mongholicus. nih.gov |
| Environmental (Climate) | Climatic factors like precipitation and sunshine duration have been shown to be distinguishing factors for the chemical diversity of A. mongholicus. nih.gov |
| Environmental (Edaphic) | Soil-related factors can influence the chemical composition of the plant. nih.gov |
| Cultivation Practices | The age of the plant at harvest and the specific time of harvesting can affect the concentration of phenolic compounds in A. membranaceus. researchgate.net |
Biosynthesis and Biogenesis of Astraisoflavan 7 O Beta D Glucoside
Metabolic Origin from Core Phenylpropanoid Pathway
The journey to synthesizing astraisoflavan-7-O-beta-D-glucoside begins with the general phenylpropanoid pathway, a central route in plant secondary metabolism. nih.govfrontiersin.org This pathway utilizes the amino acid phenylalanine, which itself is a product of the shikimate pathway. frontiersin.org
The first committed step in phenylpropanoid metabolism is the deamination of phenylalanine by the enzyme Phenylalanine Ammonia-Lyase (PAL) to produce trans-cinnamic acid. nih.govfrontiersin.org Following this, a series of enzymatic reactions, including hydroxylation by Cinnamate 4-hydroxylase (C4H) and activation by 4-coumarate:CoA ligase (4CL) , leads to the formation of 4-coumaroyl-CoA. nih.govfrontiersin.orgmdpi.com This activated thioester stands as a critical branch-point intermediate, serving as the direct precursor for the biosynthesis of numerous classes of compounds, including flavonoids and isoflavonoids. nih.gov
Specific Branching into Isoflavonoid (B1168493) Biosynthesis
From the central hub of 4-coumaroyl-CoA, the pathway branches specifically toward isoflavonoid production. This diversion begins with the action of Chalcone (B49325) Synthase (CHS) , which catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone scaffold. This chalcone intermediate is then rapidly cyclized by Chalcone Isomerase (CHI) to yield a flavanone (B1672756), such as naringenin.
Role of Isoflavone (B191592) Synthase (IFS) in the Pathway
The defining step that distinguishes isoflavonoid biosynthesis from other flavonoid pathways is the reaction catalyzed by Isoflavone Synthase (IFS) . frontiersin.org IFS is a cytochrome P450-dependent enzyme that mediates a complex aryl migration reaction. It converts a flavanone substrate (like liquiritigenin (B1674857) or naringenin) into an isoflavone by catalyzing the migration of the B-ring from position C2 to C3 of the C-ring. This structural rearrangement is the hallmark of all isoflavones and establishes the core isoflavan (B600510) skeleton from which astraisoflavan-7-O-beta-D-glucoside is ultimately derived.
Mechanisms of Glycosylation (e.g., UDP-glucose:glucosyltransferase activity)
The final key modification in the biosynthesis of astraisoflavan-7-O-beta-D-glucoside is glycosylation. This process involves the attachment of a glucose molecule to the isoflavan aglycone, which enhances its water solubility and stability. This reaction is catalyzed by a specific class of enzymes known as UDP-dependent glycosyltransferases (UGTs) .
Specifically, an enzyme with UDP-glucose:isoflavone 7-O-glucosyltransferase activity facilitates the transfer of a glucose moiety from an activated sugar donor, UDP-glucose, to the hydroxyl group at the 7th position of the astraisoflavan core. This stereospecific reaction results in the formation of the β-D-glucoside linkage, yielding the final astraisoflavan-7-O-beta-D-glucoside compound.
Table 1: Key Enzymes in the Biosynthesis of Astraisoflavan-7-O-beta-D-glucoside
| Enzyme | Abbreviation | Role in Pathway |
|---|---|---|
| Phenylalanine Ammonia-Lyase | PAL | Converts Phenylalanine to Cinnamic Acid |
| Cinnamate 4-hydroxylase | C4H | Hydroxylates Cinnamic Acid |
| 4-coumarate:CoA ligase | 4CL | Activates 4-coumaric acid to 4-coumaroyl-CoA |
| Chalcone Synthase | CHS | Forms the chalcone backbone |
| Chalcone Isomerase | CHI | Cyclizes chalcone to a flavanone |
| Isoflavone Synthase | IFS | Catalyzes aryl migration to form the isoflavone core |
Regulation of Biosynthesis and Accumulation
The production and accumulation of astraisoflavan-7-O-beta-D-glucoside are not static processes. They are intricately regulated by a combination of developmental cues and external factors, ensuring the plant can respond effectively to its environment.
Influence of Environmental Conditions on Secondary Metabolite Production
The biosynthesis of flavonoids, including isoflavonoids, is known to be significantly influenced by environmental stimuli. researchgate.net Factors such as light intensity and quality (e.g., UV-B radiation), temperature, and water availability can modulate the expression of key biosynthetic genes like PAL, CHS, and IFS. researchgate.netmdpi.com Biotic stresses, such as pathogen attacks or insect infestations, also act as powerful elicitors, often leading to an upregulation of the phenylpropanoid pathway and increased accumulation of defense-related compounds like isoflavonoids. frontiersin.orgmdpi.com For instance, the application of elicitors can trigger the activation of defense pathways, leading to the production of various secondary metabolites. frontiersin.org This regulation occurs primarily at the transcriptional level, where transcription factors control the expression of the necessary enzymes. researchgate.net
Impact of Agricultural Practices on Astraisoflavan-7-O-beta-D-glucoside Content (e.g., Chlormequat (B1206847) Application)
Agricultural practices can have a direct and significant impact on the chemical profile of medicinal plants, including the content of astraisoflavan-7-O-beta-D-glucoside. The application of plant growth regulators is a common practice to enhance yield. Chlormequat , a quaternary ammonium (B1175870) compound used to inhibit the biosynthesis of gibberellins (B7789140) and control plant height, has been shown to alter the metabolic landscape of Astragalus species. fao.orgnih.gov
A recent study investigating the effects of chlormequat on Astragalus mongholicus revealed that its application led to a significant downregulation of several flavonoids. nih.gov Specifically, the content of astraisoflavan-7-O-beta-D-glucoside was found to decrease by 21.09% to 47.78% depending on the concentration of chlormequat applied. nih.gov While the treatment upregulated certain saponins, it suppressed the accumulation of flavonoid components. nih.govnih.gov This suggests that chlormequat application redirects metabolic flux, favoring the biosynthesis of some compounds at the expense of others, thereby altering the quality and safety of the final plant material. nih.gov
Table 2: Effect of Chlormequat on Astraisoflavan-7-O-beta-D-glucoside Content
| Treatment Group | Change in Content | Reference |
|---|
Table of Mentioned Compounds
| Compound Name |
|---|
| Astraisoflavan-7-O-beta-D-glucoside |
| Phenylalanine |
| trans-Cinnamic acid |
| 4-coumaroyl-CoA |
| Malonyl-CoA |
| Naringenin |
| Liquiritigenin |
| UDP-glucose |
| Chlormequat |
| Gibberellin |
| Saponins |
| Methylnissolin-3-O-glucoside |
| Astragaloside I |
Isolation, Purification, and Advanced Analytical Methodologies for Astraisoflavan 7 O Beta D Glucoside
Extraction Techniques from Complex Biological Matrices
The initial step in isolating Astraisoflavan-7-O-beta-D-glucoside involves its extraction from the raw plant material. The choice of extraction method is critical for maximizing yield while minimizing the degradation of the target compound.
Conventional solid-liquid extraction using polar solvents is a primary method for obtaining Astraisoflavan-7-O-beta-D-glucoside. smolecule.com Due to the compound's glycosidic nature, which increases its polarity, mixtures of alcohol and water are particularly effective. nih.gov Ethanol (B145695) (70–95%) or methanol-water solutions are frequently employed. smolecule.com The water in these mixtures acts as a swelling agent for the plant matrix, thereby increasing the surface area for solvent contact, while the alcohol solubilizes the isoflavonoid (B1168493). nih.gov
The efficiency of this process is dependent on several key parameters, which are optimized to enhance yield. For instance, extractions are often conducted at elevated temperatures, typically between 60–80°C, to improve the solubility and diffusion rate of the compound. The ratio of solvent to plant material and the duration of extraction are also critical factors that are fine-tuned to ensure exhaustive extraction. One study on related isoflavonoids from Radix Astragali utilized 90% aqueous ethanol at 75°C for a duration of two hours, repeated twice, to achieve effective extraction. researchgate.net
**Table 1: Optimized Parameters for Solvent Extraction of Isoflavonoids from *Radix Astragali***
| Parameter | Optimal Range | Impact on Yield | Source |
|---|---|---|---|
| Ethanol Concentration | 70-95% (v/v) | Maximizes the solubility of polar glycosides. | |
| Extraction Temperature | 60-80°C | Balances extraction efficiency with the thermal stability of the glycoside. | |
| Solvent-to-Material Ratio | 10:1 to 30:1 (v/w) | Ensures sufficient solvent to fully permeate the plant material for optimal yield. | |
| Extraction Cycles | 2-3 | Maximizes recovery of the target compound from the matrix. |
To improve efficiency, reduce solvent consumption, and shorten extraction times, modern assisted techniques are increasingly applied. researchgate.net
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant matrix, leading to the disruption of plant cells and enhanced release of phytochemicals. researchgate.net MAE can increase extraction efficiency by 20-30% compared to traditional methods. For flavonoids from Radix Astragali, optimized MAE conditions have been reported as an extraction temperature of around 108°C for approximately 27 minutes, using 86.2% ethanol. researchgate.net It is crucial to control the temperature, as degradation of flavonoids has been observed at temperatures of 130°C and above. researchgate.net
Ultrasonic Extraction (UAE): This method utilizes high-frequency sound waves (20–40 kHz) to induce cavitation, which disrupts plant cell walls and facilitates the penetration of the solvent into the matrix. mdpi.com This process can achieve high extraction efficiency, sometimes reaching 90% in as little as 25 minutes. The effectiveness of UAE is influenced by parameters such as ultrasonic power, solvent-to-solid ratio, and extraction time. mdpi.com
Enzymolysis-Assisted Extraction: This method involves the use of enzymes to break down the plant cell wall, thereby facilitating the release of intracellular components. While it is an established technique for extracting various plant metabolites, specific protocols for its application in the extraction of Astraisoflavan-7-O-beta-D-glucoside are not extensively detailed in the available research.
Table 2: Comparison of Assisted Extraction Techniques for Flavonoids
| Technique | Principle | Typical Parameters | Advantages | Source |
|---|---|---|---|---|
| Microwave-Assisted Extraction (MAE) | Cell disruption via rapid heating with microwave energy. | 300-700 W power; 10-27 min duration; ~70-108°C. | Reduced extraction time and solvent use; higher yield. | researchgate.netresearchgate.net |
| Ultrasonic Extraction (UAE) | Cell wall disruption via acoustic cavitation. | 20-40 kHz frequency; ~25-50 min duration. | High efficiency in a short time; effective at lower temperatures. | mdpi.com |
Chromatographic Separation Strategies for Isolation and Purification
Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential to isolate and purify Astraisoflavan-7-O-beta-D-glucoside.
High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the final purification of Astraisoflavan-7-O-beta-D-glucoside to a high degree of purity (>95%). Preparative HPLC systems, which can handle larger sample loads than analytical systems, are used for this purpose. A common approach involves using a reversed-phase column, such as a C18 column, with a mobile phase gradient typically consisting of acetonitrile (B52724) and water, sometimes with a formic acid modifier. mdpi.com The use of advanced HPLC systems coupled with mass spectrometry, such as HPLC-DAD-ESI-IT-TOF-MSn, has been instrumental in identifying metabolites of Astraisoflavan-7-O-beta-D-glucoside in vivo, demonstrating the technique's power in analyzing this compound and its derivatives. nih.gov
High-Speed Counter-Current Chromatography (HSCCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix, which eliminates irreversible adsorption of the sample. nih.gov This technique has been successfully applied to the separation and purification of flavonoid glycosides from Radix Astragali. nih.govresearchgate.net Research has demonstrated the isolation of compounds with a similar isoflavan (B600510) glucoside structure from this source using HSCCC. nih.gov The success of the separation relies on the selection of a suitable two-phase solvent system that provides an ideal partition coefficient (K) for the target compound. mdpi.com
The principle of liquid-liquid equilibrium is central to both preliminary sample cleanup and advanced chromatographic separations like HSCCC. Before fine purification, a crude extract is often subjected to liquid-liquid partitioning with a series of immiscible solvents of varying polarities, such as ethyl acetate (B1210297) and butanol. researchgate.net This step fractionates the extract, enriching the target glycoside in the fraction with corresponding polarity.
For HSCCC, the solvent system is a carefully optimized liquid-liquid system. Examples of solvent systems used for separating related glycosides include mixtures like methyl tert-butyl ether (MTBE)-n-butyl alcohol-acetonitrile-water and tert-butyl methyl ether (TBME)-BuOH-ACN-H₂O. mdpi.compan.olsztyn.pl The precise composition of these systems is selected to achieve differential partitioning of the components in the mixture, allowing for their effective separation and isolation. pan.olsztyn.pl
Resin Chromatography and Other Solid-Phase Techniques
Following initial solvent extraction, resin chromatography and other solid-phase extraction (SPE) techniques are crucial for the purification of Astraisoflavan-7-O-beta-D-glucoside. These methods separate the target compound from a complex mixture of other phytochemicals present in the crude extract.
Styrene-based resins have been effectively used in the separation and purification of isoflavonoids. For instance, a process involving elution with 40% (v/v) aqueous ethanol on a styrene-based resin column has been successful in recovering Calycosin-7-O-β-D-glucopyranoside, a structurally related isoflavonoid, with high purity. researchgate.net Similarly, solid-phase extraction is considered a highly useful procedure for purifying isoflavones, as it reduces interference from other substances, leading to cleaner chromatograms for subsequent analysis. researchgate.netchemicalpapers.com The use of copolymer cartridges in SPE has demonstrated high recovery rates (91-99%) for isoflavones. chemicalpapers.com These techniques are vital for obtaining Astraisoflavan-7-O-beta-D-glucoside in a form suitable for detailed structural and functional studies.
Sophisticated Analytical Techniques for Identification and Quantification
A range of advanced analytical techniques are employed to definitively identify and quantify Astraisoflavan-7-O-beta-D-glucoside, ensuring the accuracy and reliability of research findings.
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone for the analysis of Astraisoflavan-7-O-beta-D-glucoside and its metabolites. Techniques such as LC-MS/MS, LC-Orbitrap-MS, and Desorption Electrospray Ionization-High Resolution Mass Spectrometry (DESI-HRMS) provide high sensitivity and selectivity.
LC-MS/MS is instrumental in identifying and characterizing phenolic compounds in complex herbal extracts. mdpi.com It has been successfully used to screen for and identify numerous polyphenolic compounds in various herbs. mdpi.com Specifically, LC-MS/MS has been employed for the pharmacokinetic studies of related isoflavonoids from medicinal plants, enabling the simultaneous determination of multiple compounds in biological samples like rat plasma. researchgate.net High-performance liquid chromatography-ion trap-time-of-flight mass spectrometry (HPLC-IT-TOF-MS) has been utilized to screen and identify the in vivo constituents and metabolites of total flavonoids from Astragali Radix, including those derived from Astraisoflavan-7-O-glucoside. nih.govsemanticscholar.org Furthermore, LC-Q-Orbitrap-MS/MS offers high-resolution mass analysis, aiding in the tentative identification of flavonoid glycosides by analyzing their molecular ions and fragmentation patterns. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) Coupled with Detectors
Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution, sensitivity, and speed compared to conventional HPLC. When coupled with detectors like Diode Array Detector (DAD), Evaporative Light Scattering Detector (ELSD), or Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS), it becomes a powerful tool for the analysis of Astraisoflavan-7-O-beta-D-glucoside.
UPLC systems are used for the quantitative analysis of this compound in Astragalus extracts. The analysis is often performed using a C18 column with a mobile phase consisting of acetonitrile and water, sometimes with the addition of formic acid to improve peak shape. maxapress.com UPLC-QTOF/MS has been utilized in metabolomics studies to investigate chemical variations and transformations of compounds in Astragali Radix during processing. nih.gov This technique provides high resolution and sensitivity for elucidating the composition of complex herbal extracts. nih.gov Furthermore, Ultra-Fast Liquid Chromatography (UFLC) coupled with tandem mass spectrometry (MS/MS) has also been applied for the analysis of related compounds.
The table below summarizes typical UPLC conditions used for the analysis of isoflavonoids in Astragalus species.
| Parameter | Condition | Reference |
| Chromatographic System | UHPLC/DAD–MS | maxapress.com |
| Column | Agilent Eclipe Plus C18 (1.8 µm, 2.1 × 100 mm) | maxapress.com |
| Mobile Phase | A: 0.05% formic acid in water; B: Acetonitrile | maxapress.com |
| Flow Rate | 0.25 mL/min | maxapress.com |
| Gradient | 0–1 min, 5% B; 1–15 min, 5%–95% B; 15–16 min, 95%–100% B | maxapress.com |
| Column Temperature | 30 °C | maxapress.com |
| Injection Volume | 2 µL | maxapress.com |
| DAD Wavelength | 254 nm | maxapress.com |
| Mass Spectrometer | Agilent 6120 quadrupole with ESI source (positive and negative modes) | maxapress.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Complementary Analysis
While LC-MS is the primary tool for analyzing non-volatile compounds like Astraisoflavan-7-O-beta-D-glucoside, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for complementary analysis. This typically requires derivatization of the compound to increase its volatility. GC-MS can be particularly useful for identifying the aglycone part of the molecule after hydrolysis of the glycosidic bond.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopic Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the definitive structural elucidation of Astraisoflavan-7-O-beta-D-glucoside. phytopurify.com
NMR Spectroscopy: Both ¹H and ¹³C NMR are used to determine the complete chemical structure. semanticscholar.org For instance, in a study on the metabolites of Astragali Radix total flavonoids, NMR spectroscopy was used to elucidate the structures of isolated metabolites from rat urine, including a derivative of Astraisoflavan-7-O-glucoside. nih.govsemanticscholar.org
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and glycosidic linkages, further confirming the compound's identity.
Method Validation and Quality Control Protocols for Quantification
To ensure the reliability and accuracy of quantitative analysis of Astraisoflavan-7-O-beta-D-glucoside, analytical methods must be thoroughly validated. This involves assessing several key parameters according to international guidelines.
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range is established. For example, a validated HPLC/DAD method for a flavonoid glycoside showed good linearity with a correlation coefficient (r²) of 1.0000 over a specific concentration range. koreascience.kr
Recovery: This assesses the accuracy of the method by determining the percentage of the known amount of analyte recovered from a sample matrix.
Detection Limits: The Limit of Detection (LOD) and Limit of Quantification (LOQ) are determined to establish the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For instance, a validated HPLC-DAD method for phenolic compounds reported LODs in the range of 0.21–1.71 µg/mL and LOQs of 0.48–5.19 µg/mL. researchgate.net A liquid chromatography-mass spectrometry method for related compounds in rat plasma had a lower limit of quantification of 0.55 ng/mL for calycosin-7-O-beta-D-glucoside. researchgate.net
Precision and Accuracy: Intra- and inter-day precision and accuracy are evaluated to demonstrate the method's reproducibility and closeness to the true value. For a validated HPLC/DAD method, high accuracy (96.2-101.4%) and precision (RSD ≤ 0.27%) were reported. koreascience.kr Another study reported intra- and inter-day variations for related compounds ranging from 2.10% to 6.19% and 2.37% to 6.72%, respectively. researchgate.net
The table below shows an example of validation parameters for an HPLC-DAD method for a flavonoid glycoside.
| Validation Parameter | Result | Reference |
| Linearity (r²) | 1.0000 | koreascience.kr |
| Limit of Detection (LOD) | 3.60 µg/mL | koreascience.kr |
| Limit of Quantification (LOQ) | 10.90 µg/mL | koreascience.kr |
| Accuracy (%) | 96.2 - 101.4 | koreascience.kr |
| Precision (RSD %) | ≤ 0.27 | koreascience.kr |
Metabolism and Biotransformation of Astraisoflavan 7 O Beta D Glucoside
In Vivo Metabolic Profiling Studies in Animal Models
Studies utilizing animal models, particularly rats, have been instrumental in elucidating the metabolic fate of Astraisoflavan-7-O-beta-D-glucoside following oral administration. These investigations have successfully identified numerous metabolites in biological fluids and tissues, providing a comprehensive picture of its biotransformation.
Following administration in rats, Astraisoflavan-7-O-beta-D-glucoside is extensively metabolized, leading to a variety of Phase I and Phase II metabolites. Research has identified approximately 20 metabolites of this compound in rats. nih.gov Phase II conjugation reactions are predominant, with sulfation and glucuronidation being the major metabolic pathways. nih.gov
One of the key metabolites identified is Astraisoflavan-7-O-glucoside-2'-O-glucuronide, which was isolated from rat urine. nih.gov Another significant Phase II metabolite is 7,2'-dihydroxy-3',4'-dimethoxyisoflavan-7-O-beta-D-glucuronide. nih.gov Sulfate (B86663) conjugates have also been identified as major metabolites, indicating that sulfation is a crucial pathway for the metabolism of flavonoids from Astragali Radix. nih.govnih.gov While direct evidence for acetylated derivatives of Astraisoflavan-7-O-beta-D-glucoside is limited, the metabolism of structurally similar flavonoids by gut microbiota has been shown to involve acetylation. nih.gov
Table 1: Identified Metabolites of Astraisoflavan-7-O-beta-D-glucoside in Animal Models
| Metabolite Name | Type | Method of Identification | Source |
|---|---|---|---|
| Astraisoflavan-7-O-glucoside-2'-O-glucuronide | Phase II (Glucuronide) | Isolated from rat urine and identified by NMR. nih.gov | nih.gov |
| 7,2'-dihydroxy-3',4'-dimethoxyisoflavan-7-O-beta-D-glucuronide | Phase II (Glucuronide) | Tentatively identified by HPLC-DAD-ESI-IT-MS/MS. nih.gov | nih.gov |
The biotransformation of Astraisoflavan-7-O-beta-D-glucoside involves several key metabolic pathways. The initial and often primary step for many flavonoid glycosides is deglycosylation, the removal of the sugar moiety, which is typically carried out by gut microbiota to yield the aglycone, Astraisoflavan. nih.govnih.gov
Following deglycosylation, the aglycone undergoes further Phase I and Phase II reactions.
Sulfation: This is a predominant Phase II pathway, with sulfates being among the most abundant metabolites found. nih.gov
Glucuronidation: The formation of glucuronide conjugates, such as at the 2'-hydroxyl group, is another significant metabolic route. nih.govnih.gov
Demethylation: This Phase I reaction can occur on the methoxy (B1213986) groups present on the B-ring of the isoflavan (B600510) structure. nih.govnih.gov
Reduction and Hydrogenation: These reactions can modify the core isoflavan structure.
Dehydroxylation: Removal of hydroxyl groups, often mediated by gut bacteria, can also occur. nih.gov
After oral administration in rats, Astraisoflavan-7-O-beta-D-glucoside and its resulting metabolites are distributed to various organs. Studies analyzing the total flavonoids from Astragali Radix have detected metabolites in a wide range of tissues. nih.gov The primary route of excretion for these metabolites is through urine. nih.gov
Metabolites have been identified in the following organs:
Heart
Liver
Spleen
Lungs
Kidneys
Stomach
Small intestine
Colon
Thymus
Notably, no compounds were detected in the brain, suggesting limited passage across the blood-brain barrier. nih.gov The liver and kidneys, as primary organs of metabolism and excretion, respectively, show significant accumulation of metabolites.
Table 2: Distribution of Astraisoflavan-7-O-beta-D-glucoside Metabolites in Rat Tissues
| Organ | Presence of Metabolites |
|---|---|
| Heart | Yes |
| Liver | Yes |
| Spleen | Yes |
| Lungs | Yes |
| Kidneys | Yes |
| Stomach | Yes |
| Small Intestine | Yes |
| Colon | Yes |
| Thymus | Yes |
In Vitro Biotransformation Investigations
To further understand the specific enzymatic and microbial processes involved in the metabolism of Astraisoflavan-7-O-beta-D-glucoside, in vitro studies using isolated systems have been conducted.
Incubation of the aglycone, Astraisoflavan, with rat liver S9 fractions has proven to be a valuable method for studying its hepatic metabolism. These experiments have successfully identified 19 different metabolites. nih.gov Liver S9 fractions contain a mixture of both microsomal (Phase I) and cytosolic (Phase II) enzymes, allowing for the observation of a broad range of metabolic reactions. researchgate.net The enzymes primarily responsible for these transformations include cytochrome P450s (CYPs) for Phase I reactions like demethylation and hydroxylation, and UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) for Phase II conjugation. nih.govmdpi.com
The gut microbiota plays a crucial role in the initial metabolism of many flavonoid glycosides. While direct studies on Astraisoflavan-7-O-beta-D-glucoside are limited, research on the structurally similar compound Calycosin-7-O-β-D-glucoside provides significant insights. nih.govnih.gov Human intestinal bacteria have been shown to efficiently hydrolyze the glycosidic bond, releasing the aglycone. nih.govnih.gov This deglycosylation step is critical, as the resulting aglycone often has different permeability and bioactivity compared to its glycoside form. nih.gov
Furthermore, gut microbes can perform other transformations, including demethylation, dehydroxylation, and acetylation, on the flavonoid structure. nih.gov Specific bacterial strains, including those from the genera Bacteroides, Clostridium, Veillonella, and Bacillus, have been identified as being capable of metabolizing these isoflavonoids. nih.gov
Identification of Intermediates and Biotransformation Products
The metabolism of Astraisoflavan-7-O-beta-D-glucoside is a multi-step process that begins with its initial breakdown and modification in the body. Studies involving the oral administration of Astragali Radix total flavonoids (ARTF) to rats have been instrumental in identifying the resulting metabolites. It is speculated that a significant portion of the detected metabolites, specifically those designated as M85–M106 and M147 in comprehensive metabolic studies, originate from astraisoflavan-7-O-glucoside and its aglycone form, astraisoflavan. nih.gov
In-depth investigations have successfully identified twenty distinct metabolites of astraisoflavan-7-O-glucoside in rats, alongside nineteen metabolites of astraisoflavan following incubation with rat liver S9, a fraction of liver homogenate rich in metabolic enzymes. nih.gov These findings underscore the liver's central role in the biotransformation of this isoflavan.
The primary metabolic pathways involved are deglycosylation, where the glucose molecule is cleaved from the parent compound, and subsequent phase II conjugation reactions. These conjugations, which enhance the water solubility of the metabolites and facilitate their excretion, predominantly involve glucuronidation and sulfation.
One of the key metabolites that has been successfully isolated and structurally elucidated from rat urine is astraisoflavan-7-O-glucoside-2'-O-glucuronide . nih.gov This discovery confirms that the parent glycoside can undergo direct glucuronidation without prior deglycosylation.
The identified metabolites of Astraisoflavan-7-O-beta-D-glucoside encompass a range of structural modifications, including the addition of glucuronic acid or sulfate groups at various positions on the isoflavan backbone. The table below provides a summary of the types of biotransformation products observed.
| Metabolite Type | Description | Example |
| Glucuronide Conjugates | The attachment of a glucuronic acid moiety to the parent compound or its aglycone. This is a major phase II metabolic pathway. | Astraisoflavan-7-O-glucoside-2'-O-glucuronide |
| Sulfate Conjugates | The addition of a sulfate group, another key phase II reaction that increases water solubility for excretion. | Specific sulfate conjugates of astraisoflavan |
| Deglycosylated Aglycone | The isoflavan structure remaining after the removal of the glucose unit. This aglycone can then undergo further metabolism. | Astraisoflavan |
Detailed analysis using advanced techniques such as High-Performance Liquid Chromatography with Diode-Array Detection and Electrospray Ionization Tandem Mass Spectrometry (HPLC-DAD-ESI-MS/MS) has been crucial in the tentative identification of these metabolites in biological samples. While a comprehensive list of all twenty metabolites is the subject of ongoing research and specific publications, the identified pathways and key products provide a solid foundation for understanding the biotransformation of Astraisoflavan-7-O-beta-D-glucoside.
Mechanistic Investigations of Astraisoflavan 7 O Beta D Glucoside S Biological Activities
In Vitro Cellular and Molecular Studies
Modulation of Inflammatory Pathways and Cytokine Production (e.g., Inhibition of LPS-Stimulated IL-12 p40)
Astraisoflavan-7-O-beta-D-glucoside has demonstrated anti-inflammatory properties by modulating key inflammatory pathways. smolecule.com Research indicates the compound can inhibit the production of pro-inflammatory cytokines. The total flavonoid extract from Astragali Radix, which includes Astraisoflavan-7-O-beta-D-glucoside, has been shown to exert anti-inflammatory effects by regulating the MAPK and NF-κB signaling pathways. nih.gov
Interleukin-12 (IL-12) is a critical cytokine in the inflammatory response, composed of p35 and p40 subunits. nih.gov The expression of the p40 subunit is inducible upon activation, for instance by lipopolysaccharide (LPS), a component of bacterial cell walls. nih.gov While direct studies on Astraisoflavan-7-O-beta-D-glucoside's effect on IL-12 p40 are specific, the mechanisms of IL-12 inhibition by other substances provide a framework for potential action. For example, cytokines like IL-10 and Transforming Growth Factor-beta (TGF-beta) are known to suppress the production of the IL-12p40 subunit in LPS-stimulated macrophages by inhibiting the transcription of the IL-12p40 gene. nih.gov
Conversely, studies on other compounds from Astragalus, such as Astragaloside VII, have shown an increase in IL-12 production in LPS-treated bone marrow-derived dendritic cells, suggesting that different constituents of the plant can have varied effects on the immune response. researchgate.netmdpi.com
Effects on Immune Cell Function (e.g., Bone Marrow-Derived Dendritic Cells)
The immunomodulatory activities of Astraisoflavan-7-O-beta-D-glucoside involve its ability to modulate lymphocyte function. While specific studies on its direct effects on bone marrow-derived dendritic cells (BMDCs) are not widely detailed, research on related compounds from the same plant genus offers insights.
For instance, Astragaloside VII, a saponin (B1150181) from Astragalus, was found to induce the maturation and activation of BMDCs when used in combination with LPS. mdpi.com In these co-treated cells, Astragaloside VII significantly increased the expression of maturation markers MHC II, CD86, and CD80. mdpi.com This suggests that certain Astragalus compounds can act as adjuvants, enhancing the pro-inflammatory responses that lead to dendritic cell maturation and subsequent T cell activation. researchgate.netmdpi.com This was accompanied by an increased production of IL-1β and IL-12 in the LPS-treated BMDCs. researchgate.net These findings highlight the potential for compounds from Astragalus to influence critical immune cells like dendritic cells, although the precise effects of Astraisoflavan-7-O-beta-D-glucoside itself require more direct investigation.
Investigation of Antioxidant Activities (e.g., free radical scavenging)
Astraisoflavan-7-O-beta-D-glucoside exhibits significant antioxidant properties, primarily through its ability to scavenge free radicals. smolecule.com This activity is crucial for protecting cells from oxidative stress, a condition linked to cellular damage, aging, and various chronic diseases. The free radical scavenging capacity of flavonoids is a well-documented aspect of their biological activity. nih.gov The effectiveness of these compounds can be measured using assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging test and the coupled oxidation of beta-carotene (B85742) and linoleic acid assay. nih.gov For example, various flavonol glycosides have been evaluated for their antioxidant activity, with some showing potent free radical scavenging with IC50 values in the micromolar range. nih.govresearchgate.net The antioxidant potential of Astraisoflavan-7-O-beta-D-glucoside makes it a candidate for use in cosmetic formulations designed to protect the skin from oxidative damage. smolecule.com
| Assay Type | Observed Activity for Related Flavonoids | Significance |
| DPPH free-radical scavenging | IC50 values as low as 1.9 µM for some flavonol glycosides. nih.gov | Measures the capacity of an antioxidant to donate hydrogen atoms or electrons to neutralize the stable DPPH radical. |
| β-carotene and linoleic acid assay | Inhibition ratios of up to 58.9% for certain flavonol glycosides. nih.govresearchgate.net | Assesses the ability to prevent the bleaching of β-carotene, which is caused by lipid hydroperoxides formed from linoleic acid oxidation. |
| ABTS radical scavenging | Strongly correlates with DPPH radical scavenging capacity. researchgate.net | Measures the ability to scavenge the ABTS cation radical, another common method for determining antioxidant capacity. researchgate.net |
Elucidation of Cellular Targets and Signaling Cascades (e.g., potential interaction with NF-κB, MAPK pathways, as observed with related flavonoids)
The anti-inflammatory effects of flavonoids are often mediated through their interaction with key cellular signaling cascades. For total flavonoids from Astragali Radix, which contains Astraisoflavan-7-O-beta-D-glucoside, immunostimulatory and anti-inflammatory effects are regulated through the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. nih.gov
The NF-κB pathway is a central regulator of inflammation. Another related compound, Astragaloside IV, has been shown to attenuate high glucose-induced inflammation mediated by NF-κB. nih.gov It achieves this by inhibiting the activation of the NF-κB signaling pathway. nih.gov Similarly, other natural glycosides have been observed to target both NF-κB and MAPK pathways to inhibit inflammation. nih.gov Molecular docking studies with other compounds have shown binding capabilities to key proteins in these pathways, such as p65 (a subunit of NF-κB), ERK, p38, and JNK (all members of the MAPK family). nih.gov These findings suggest that a likely mechanism for Astraisoflavan-7-O-beta-D-glucoside's anti-inflammatory activity involves the modulation of these critical signaling pathways.
Structure-Activity Relationship (SAR) Studies on Isoflavan (B600510) Glycosides
Comparative Analysis of Astraisoflavan-7-O-beta-D-glucoside with its Aglycone and Other Related Isoflavonoids
The biological activity of isoflavonoids is significantly influenced by their chemical structure. researchgate.net Isoflavones exist in different forms, including glycosides (like Astraisoflavan-7-O-beta-D-glucoside) and their corresponding aglycones (the non-sugar part). researchgate.net
The presence of the beta-D-glucoside moiety at the 7-position of the isoflavan backbone is a key structural feature of Astraisoflavan-7-O-beta-D-glucoside. smolecule.com This glucose group generally increases the water solubility of the compound compared to its aglycone form, Astraisoflavan. smolecule.com This modification is crucial as it affects the compound's bioavailability and metabolism. smolecule.com
| Compound Form | Key Structural Feature | Impact on Properties | Example |
| Glycoside | Isoflavan core with a sugar (glucose) molecule attached. smolecule.com | Generally higher water solubility, affects absorption and metabolism. smolecule.com | Astraisoflavan-7-O-beta-D-glucoside |
| Aglycone | The isoflavan core without the sugar molecule. researchgate.net | Often more lipophilic; may have different or more potent biological activity at the target site. smolecule.com | Astraisoflavan |
Impact of Glycosylation on Bioactivity and Cellular Uptake
The attachment of a sugar moiety, a process known as glycosylation, significantly alters the physicochemical properties of isoflavones, which in turn profoundly impacts their bioactivity and cellular uptake. Astraisoflavan-7-O-beta-D-glucoside, as a glycoside, possesses distinct characteristics compared to its aglycone form (the isoflavone (B191592) structure without the attached glucose).
Glycosylation generally increases the water solubility and stability of flavonoid compounds. mdpi.com For instance, a study on the isoflavone 8-hydroxydaidzein demonstrated that converting it to its 7-O-β-glucoside derivative increased its aqueous solubility by 9-fold. mdpi.com This enhanced solubility is a critical factor, as it can improve the formulation of isoflavones for experimental and potential therapeutic applications. mdpi.com Furthermore, the glycoside forms often exhibit greater stability; the glucosides of 8-hydroxydaidzein remained over 90% stable after 96 hours in a buffer solution, whereas the original aglycone degraded to less than 1% of its initial concentration. mdpi.com This stability is crucial for a compound's journey through the digestive system to its site of action.
The cellular uptake of isoflavone glycosides is a complex process. In general, the bulky and hydrophilic sugar group prevents the glycoside from passively diffusing across cell membranes. nih.gov Instead, their uptake can be mediated by specific transporters. For example, the sodium-dependent glucose transporter SGLT1 has been identified as a carrier for certain flavonoid glucosides. nih.govcapes.gov.br Once inside the cell or during transport across the intestinal epithelium, the glycoside bond is often cleaved by β-glucosidase enzymes. frontiersin.org This enzymatic hydrolysis releases the aglycone, which is typically the more biologically active form. The aglycone, being more lipophilic, can then more readily interact with intracellular targets. nih.gov Therefore, glycosylation can be seen as a natural delivery mechanism, protecting the isoflavone from degradation and facilitating its transport to target tissues where the active aglycone is then released. nih.govfrontiersin.org
Table 1: Impact of Glycosylation on Isoflavone Properties (Example: 8-Hydroxydaidzein)
| Compound | Relative Aqueous Solubility | Stability (Remaining % after 96h) |
|---|---|---|
| 8-Hydroxydaidzein (Aglycone) | 1.0x | 0.8% |
| 8-Hydroxydaidzein-7-O-β-glucoside | 9.0x | >90% |
| 8-Hydroxydaidzein-8-O-β-glucoside | 4.9x | >90% |
Data derived from a study on 8-hydroxydaidzein and its synthesized glucoside derivatives, illustrating the typical effects of glycosylation. mdpi.com
Computational Modeling for SAR Prediction and Ligand-Target Interactions
Computational modeling, particularly in silico docking and structure-activity relationship (SAR) analysis, has become an indispensable tool for investigating the biological activities of natural compounds like Astraisoflavan-7-O-beta-D-glucoside. nih.govbiorxiv.org These methods provide critical insights into how the compound interacts with biological targets at a molecular level, guiding further research and drug development efforts. biorxiv.org
Structure-Activity Relationship (SAR) Prediction: SAR analysis aims to identify the specific chemical features of a molecule that are responsible for its biological effects. mdpi.com For flavonoids, SAR studies have revealed key structural determinants for activities like antioxidant, anti-inflammatory, and enzyme inhibition. mdpi.commdpi.com Key features often analyzed include:
The number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups. mdpi.commdpi.com
The presence of a double bond in the C ring of the flavonoid structure. mdpi.com
The nature and position of the glycosidic linkage.
For example, studies on various flavones have shown that a hydroxyl group at the C-7 position can be important for inhibitory activity against enzymes like α-amylase. mdpi.com The presence of methoxy groups can also enhance certain activities; for instance, a methoxy group at the C-7 position was found to enhance the anti-inflammatory activity of some flavones. mdpi.com By analyzing the structure of Astraisoflavan-7-O-beta-D-glucoside—with its methoxy groups at the 3' and 4' positions and the glucoside at the 7-position—researchers can form hypotheses about its potential activities based on established SAR principles. mdpi.comchemicalbook.com
Ligand-Target Interactions: Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like Astraisoflavan-7-O-beta-D-glucoside) when bound to a specific protein target. mdpi.com This simulation calculates the binding energy, which indicates the stability of the ligand-protein complex, and reveals the specific interactions, such as hydrogen bonds and π-π stacking, that hold them together. nih.govmdpi.com
For example, in silico docking of flavones with the enzyme 15-lipoxygenase (an inflammatory target) has shown that active compounds form hydrogen bonds with specific amino acid residues like Asn554 and Val671, and π-π interactions with residues like Phe177 and His372. mdpi.com The binding energy value (e.g., -7.5 kcal/mol) quantifies the strength of this interaction. mdpi.com Such studies can be applied to Astraisoflavan-7-O-beta-D-glucoside to screen for potential protein targets, such as inflammatory mediators or antioxidant enzymes, and to understand the molecular basis of its observed bioactivities. mdpi.com These computational predictions provide a powerful, rational basis for designing subsequent in vitro and in vivo experiments.
Table 2: Example of In Silico Docking Data for Flavonoids with Biological Targets
| Flavonoid | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| M7 (a flavone) | 15-Lipoxygenase | -7.5 | Asn554, Val671, Phe177, His372 |
| M13 (a flavone) | Xanthine Oxidase | 0.9 µM (IC50) | Not specified |
| Quercetin-3-vicianoside | Mpro (SARS-CoV-2) | -11.3 | Not specified |
| Absinthin | ACE2 | -11.8 | Not specified |
This table presents sample data from computational studies on various flavonoids to illustrate the type of information generated through molecular docking and activity assays. nih.govmdpi.com IC50 values represent the concentration required for 50% inhibition.
Future Research Directions and Applications in Academic Contexts
Advancements in Synthetic and Semi-Synthetic Approaches
The chemical synthesis of Astraisoflavan-7-O-beta-D-glucoside and its derivatives presents a formidable challenge due to the compound's structural complexity. Current strategies often involve multi-step processes that can be inefficient and low-yielding.
Chemical Glycosylation: A primary method for synthesizing isoflavone (B191592) glycosides is through chemical glycosylation. The Koenigs-Knorr reaction is a notable example, where an aglycone is reacted with a glycosyl halide in the presence of a promoter. For Astraisoflavan-7-O-beta-D-glucoside, this involves the preparation of the astraisoflavan aglycone, often by hydrogenating a precursor like formononetin. This is followed by the glycosylation step, reacting astraisoflavan with acetobromo-α-D-glucose using silver carbonate as a catalyst to form the desired β-glycosidic bond. The final step is deprotection to remove the acetyl groups. Phase transfer catalysis has also been explored for the regioselective glycosylation of isoflavones, showing moderate yields for 7-O-glucosides. nih.gov
Enzymatic Synthesis: To overcome the limitations of chemical synthesis, enzymatic and chemoenzymatic methods are gaining traction. These approaches offer higher regioselectivity and stereoselectivity, often with better yields and fewer side products. researchgate.net Glycosyltransferases (GTs), particularly UDP-glycosyltransferases (UGTs), are key enzymes in this process. frontiersin.orgnih.gov For instance, recombinant UGTs from Bacillus species have been used for the stereospecific glycosylation of isoflavonoids, achieving yields of 60–75%.
Future research will likely focus on the discovery and engineering of novel glycosyltransferases with tailored substrate specificities and improved catalytic efficiencies. Advances in synthetic biology and metabolic engineering in microbial hosts like Saccharomyces cerevisiae and Escherichia coli are paving the way for the de novo biosynthesis of complex isoflavonoids, offering a sustainable and scalable production platform. nih.govresearchgate.net
Integration of Systems Biology and "Omics" Technologies
A comprehensive understanding of the biological roles of Astraisoflavan-7-O-beta-D-glucoside necessitates a systems-level approach. "Omics" technologies, including metabolomics and proteomics, are powerful tools for elucidating the complex interactions of this compound within a biological system. nih.gov
Metabolomics: This technology provides a snapshot of the complete set of metabolites in a biological sample. nih.gov In the context of Astraisoflavan-7-O-beta-D-glucoside, metabolomics can be used to trace its metabolic fate in vivo, identifying its various metabolites and their distribution in different tissues. nih.gov Studies on Astragalus membranaceus have already utilized metabolomics to create a comprehensive profile of its chemical constituents. nih.govfrontiersin.org Such analyses can reveal how the administration of this compound alters global metabolic pathways, offering insights into its mechanisms of action. frontiersin.orgnih.gov
Proteomics: Proteomics focuses on the large-scale study of proteins. By analyzing changes in protein expression in response to Astraisoflavan-7-O-beta-D-glucoside, researchers can identify its direct and indirect protein targets. This can help to unravel the signaling pathways and molecular networks modulated by the compound, providing a deeper understanding of its pharmacological effects.
The integration of data from metabolomics, proteomics, and other "omics" fields like genomics and transcriptomics, within a systems biology framework, will be crucial for building predictive models of the compound's activity and for identifying potential new therapeutic applications. nih.govresearchgate.net
Exploration of Enzymatic Engineering for Enhanced Biosynthesis
The biosynthesis of Astraisoflavan-7-O-beta-D-glucoside in plants involves a series of enzymatic reactions. nih.gov Engineering these enzymes holds the key to enhancing the production of this valuable compound.
Glycosyltransferases (GTs): As mentioned, GTs are central to the final step of biosynthesis, attaching the glucose moiety to the astraisoflavan aglycone. frontiersin.orgoup.com Research is ongoing to identify and characterize specific UGTs from Astragalus membranaceus that are involved in isoflavone biosynthesis. acs.org By understanding the structure and function of these enzymes, it becomes possible to engineer them for improved performance. Techniques like directed evolution and site-directed mutagenesis can be employed to create enzymes with higher catalytic activity, altered substrate specificity, or enhanced stability.
Metabolic Engineering: Beyond single enzyme engineering, a broader metabolic engineering approach in microbial systems offers significant promise. nih.gov This involves introducing and optimizing the entire biosynthetic pathway for Astraisoflavan-7-O-beta-D-glucoside in a host organism like yeast. researchgate.net This "green" manufacturing platform could provide a sustainable and cost-effective alternative to chemical synthesis or extraction from natural sources.
Development of Standardized Analytical Reference Materials and Protocols
Accurate and reproducible research on Astraisoflavan-7-O-beta-D-glucoside relies on the availability of high-purity analytical reference materials and standardized analytical protocols.
Reference Materials: Certified reference materials (CRMs) are essential for the calibration of analytical instruments and the validation of analytical methods. rsc.orgresearchgate.net While reference standards for common isoflavones like genistein (B1671435) and daidzein (B1669772) are available, the development of a certified reference material for Astraisoflavan-7-O-beta-D-glucoside is a crucial next step. extrasynthese.comnist.gov This will ensure the accuracy and comparability of research findings across different laboratories. Commercial suppliers offer Astraisoflavan-7-O-beta-D-glucoside with purities of around 98%. calpaclab.com
Analytical Protocols: The development of robust and validated analytical methods is equally important. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), is a powerful technique for the quantification and identification of isoflavonoids. nih.gov Standardized HPLC protocols, including details on column type, mobile phase composition, and detection parameters, are needed to ensure consistency in research. nih.gov
Application of Artificial Intelligence and Machine Learning in Predicting Biological Activities and Drug Design
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery and development. nih.govharvard.edu These computational tools can be applied to predict the biological activities of Astraisoflavan-7-O-beta-D-glucoside and to guide the design of novel derivatives with enhanced therapeutic properties.
Predicting Biological Activities: ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to build predictive models. uminho.ptresearchgate.net These models can then be used to screen virtual libraries of compounds, including derivatives of Astraisoflavan-7-O-beta-D-glucoside, to identify those with a high probability of desired biological effects. jsr.orgnih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are a cornerstone of this approach. nih.gov
De Novo Drug Design: Generative ML models can design entirely new molecules with specific desired properties. harvard.edunih.gov By learning the underlying patterns in known active compounds, these models can generate novel molecular structures that are likely to be effective and possess favorable drug-like properties. This approach could be used to design novel isoflavonoid-based drugs inspired by the structure of Astraisoflavan-7-O-beta-D-glucoside.
The integration of AI and ML into the research pipeline for Astraisoflavan-7-O-beta-D-glucoside has the potential to significantly accelerate the discovery of new therapeutic applications and the development of next-generation isoflavonoid-based medicines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
